(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is a chiral compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides unique chemical properties that make this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for the stepwise assembly of peptides on solid supports .
Biology
In biological research, this compound is used to synthesize peptides and proteins that are essential for studying biological processes and developing therapeutic agents .
Medicine
In medicine, peptides synthesized using this compound are used in the development of drugs and vaccines. The stability and ease of removal of the Fmoc group make it ideal for producing high-purity peptides .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for various applications, including pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid involves the protection of the amino group with the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid is unique due to its specific chiral center and the presence of the phenylacetic acid moiety. These structural features confer distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other applications .
Properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBPFSBDUVNICK-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.